molecular formula C11H18N4O4S B5354719 1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid

1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid

Cat. No.: B5354719
M. Wt: 302.35 g/mol
InChI Key: ITCWUMBKKMREPJ-UHFFFAOYSA-N
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Description

1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as DSP-4, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DSP-4 is a selective neurotoxin that is commonly used to study the noradrenergic system in the brain.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is commonly used in scientific research to study the noradrenergic system in the brain. It selectively destroys noradrenergic neurons, which allows researchers to study the effects of noradrenaline depletion on various physiological and behavioral processes. This compound has been used to study the role of noradrenaline in memory, attention, and stress response.

Mechanism of Action

1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid selectively destroys noradrenergic neurons by causing the release of noradrenaline from the neurons, followed by its reuptake into the neurons via the noradrenaline transporter. Once inside the neurons, noradrenaline is oxidized by monoamine oxidase to form a toxic metabolite that destroys the neurons. The destruction of noradrenergic neurons results in a decrease in noradrenaline levels in the brain.
Biochemical and Physiological Effects:
The depletion of noradrenaline in the brain due to this compound treatment has been shown to have various biochemical and physiological effects. Studies have shown that this compound treatment leads to a decrease in blood pressure and heart rate, as well as a decrease in locomotor activity. This compound treatment has also been shown to impair memory and attention in rodents.

Advantages and Limitations for Lab Experiments

The use of 1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in scientific research has several advantages. It allows researchers to selectively destroy noradrenergic neurons, which is not possible with other neurotoxins. This makes this compound a valuable tool for studying the noradrenergic system in the brain. However, there are also limitations to the use of this compound. The destruction of noradrenergic neurons is irreversible, which means that the effects of this compound treatment cannot be reversed. Additionally, the effects of this compound treatment may vary depending on the species and strain of the animal used in the experiment.

Future Directions

There are several future directions for research involving 1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One area of research is the role of noradrenaline in stress response. This compound treatment has been shown to decrease the stress response in rodents, but the exact mechanisms underlying this effect are not well understood. Another area of research is the role of noradrenaline in addiction. Studies have shown that this compound treatment can reduce drug-seeking behavior in rodents, suggesting that noradrenaline may play a role in addiction. Finally, this compound may be useful in developing treatments for conditions such as depression and anxiety, which are associated with dysfunction in the noradrenergic system.

Synthesis Methods

The synthesis of 1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves the reaction of 4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid with dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain this compound in its pure form.

Properties

IUPAC Name

1-(dimethylsulfamoyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4S/c1-13(2)20(18,19)14-8-4-11(5-9-14,10(16)17)15-7-3-6-12-15/h3,6-7H,4-5,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCWUMBKKMREPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)(C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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